7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Hydroxy-2-methyl-4-oxo-4H-chromen-5-yl)acetic acid is a compound belonging to the class of organic compounds known as chromones. Chromones are compounds containing a benzopyran-4-one moiety. This compound has been detected in green vegetables and is a potential biomarker for the consumption of these foods .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-hydroxy-2-methyl-4-oxo-4H-chromen-5-yl)acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with various reagents. One method involves converting 7-amino-4-methyl-2H-chromen-2-one to its diazonium salt, which then reacts with 3-chloropentane-2,4-dione to afford the desired product . Another method involves the reaction of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid with methanol and sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-Hydroxy-2-methyl-4-oxo-4H-chromen-5-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromone ring structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, methanol, and various diazonium salts. Reaction conditions typically involve heating and refluxing to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various chromone derivatives with different functional groups, which can exhibit diverse biological activities .
Wissenschaftliche Forschungsanwendungen
2-(7-Hydroxy-2-methyl-4-oxo-4H-chromen-5-yl)acetic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(7-hydroxy-2-methyl-4-oxo-4H-chromen-5-yl)acetic acid involves its interaction with various molecular targets and pathways. The chromone ring structure allows it to interact with enzymes and receptors in biological systems, leading to its diverse biological activities. For example, chromone derivatives have been shown to inhibit enzymes involved in inflammation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(7-hydroxy-2-methyl-4-oxo-4H-chromen-5-yl)acetic acid include:
- 7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid 7-glucoside
- 2-Methyl-5-carboxymethyl-7-hydroxychromone
Uniqueness
What sets 2-(7-hydroxy-2-methyl-4-oxo-4H-chromen-5-yl)acetic acid apart from similar compounds is its specific acetic acid moiety, which can influence its solubility, reactivity, and biological activity. This unique structure allows it to participate in specific reactions and exhibit distinct biological properties compared to other chromone derivatives .
Eigenschaften
CAS-Nummer |
94356-34-0 |
---|---|
Molekularformel |
C12H10O5 |
Molekulargewicht |
234.20 g/mol |
IUPAC-Name |
2-(7-hydroxy-2-methyl-4-oxochromen-5-yl)acetic acid |
InChI |
InChI=1S/C12H10O5/c1-6-2-9(14)12-7(4-11(15)16)3-8(13)5-10(12)17-6/h2-3,5,13H,4H2,1H3,(H,15,16) |
InChI-Schlüssel |
AWGUDSPRBOCEJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)O)CC(=O)O |
melting_point |
263.5 - 265 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.